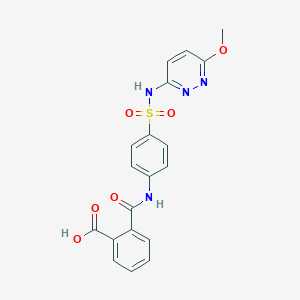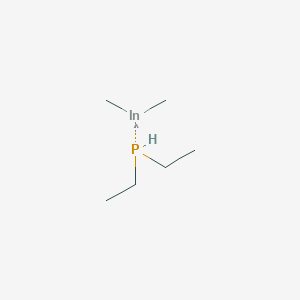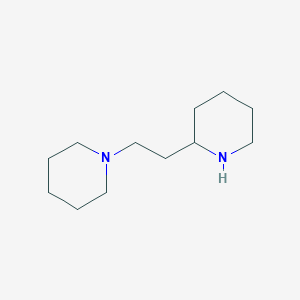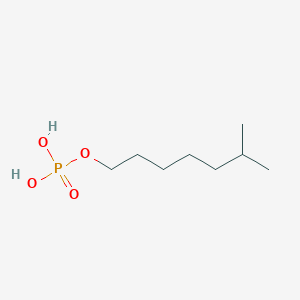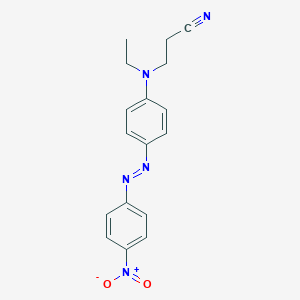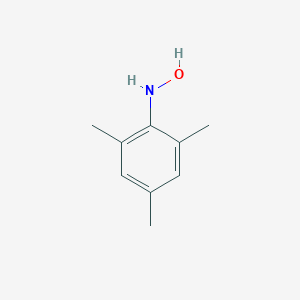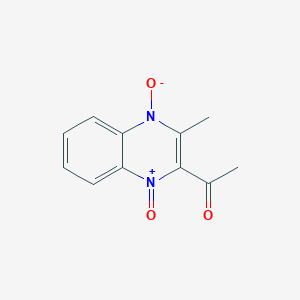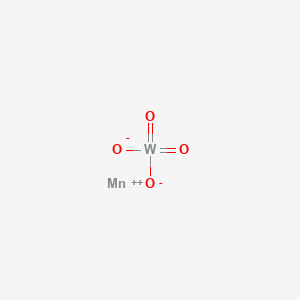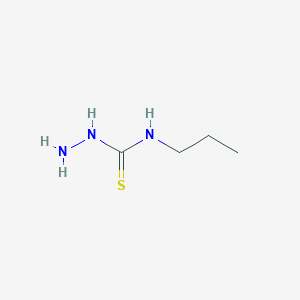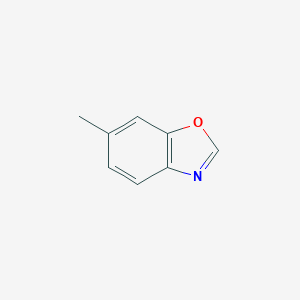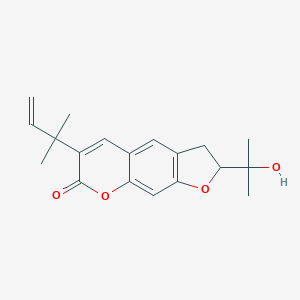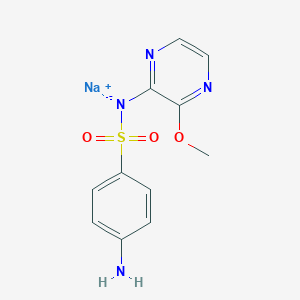
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide, also known as SMAP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide exerts its effects by binding to the active site of target enzymes, thereby inhibiting their activity. The exact mechanism of action of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide varies depending on the specific enzyme being targeted, but generally involves the disruption of key interactions between the enzyme and its substrate or cofactors.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide depend on the specific enzyme being targeted. For example, inhibition of protein kinases by Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide can lead to the suppression of cell growth and proliferation, while inhibition of phosphatases can lead to the activation of signaling pathways involved in immune responses. Additionally, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide as a research tool is its specificity for target enzymes, which allows for the precise modulation of their activity. Additionally, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide is relatively easy to synthesize and can be used in a variety of experimental systems, including cell culture and animal models. However, one limitation of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide is its potential off-target effects, which can lead to unintended consequences in experimental systems.
Orientations Futures
There are several potential future directions for the study of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide. One area of research is the development of more potent and selective inhibitors based on the structure of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide. Additionally, further studies are needed to elucidate the specific roles of target enzymes in various diseases and to determine the optimal conditions for the use of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide in experimental systems. Finally, the potential therapeutic applications of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide in various diseases should be explored further in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide involves several steps, starting with the reaction of 3-methoxypyrazine-2-carboxylic acid with thionyl chloride to form 3-methoxypyrazine-2-carbonyl chloride. The resulting compound is then reacted with 4-aminophenylsulfonamide to form the intermediate product, which is subsequently treated with sodium azide to yield the final product, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide.
Applications De Recherche Scientifique
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide can inhibit the activity of various enzymes, including protein kinases, phosphatases, and proteases, which play important roles in the development and progression of these diseases.
Propriétés
Numéro CAS |
14441-76-0 |
|---|---|
Nom du produit |
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide |
Formule moléculaire |
C11H12N4NaO3S |
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide |
InChI |
InChI=1S/C11H11N4O3S.Na/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 |
Clé InChI |
KHXNKBPBYYGGLW-UHFFFAOYSA-N |
SMILES |
COC1=NC=CN=C1[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
SMILES canonique |
COC1=NC=CN=C1[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



